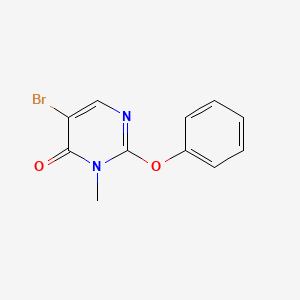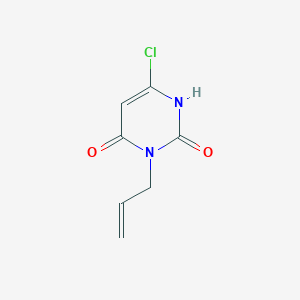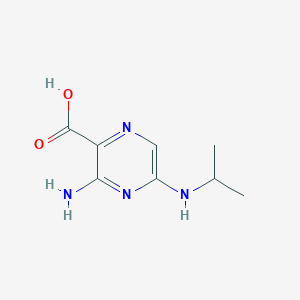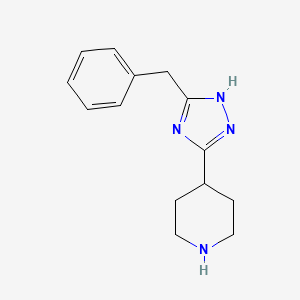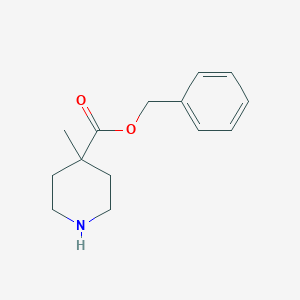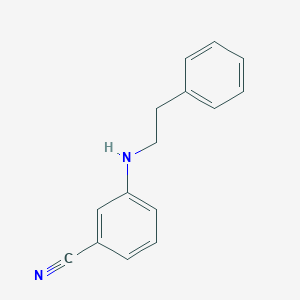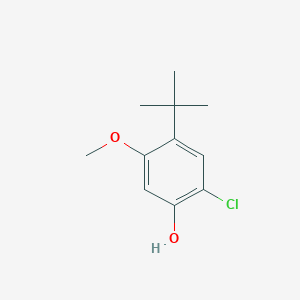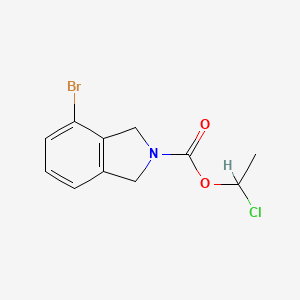
1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate is a chemical compound with the molecular formula C11H11BrClNO2 It is a derivative of isoindole, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate typically involves the reaction of 4-bromoisoindole with chloroacetic acid in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using advanced chemical engineering techniques to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient separation methods to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted isoindole derivatives.
Applications De Recherche Scientifique
1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate is similar to other isoindole derivatives, such as 1-Chloroethyl isoindole-2-carboxylate and 1-Chloroethyl 4-methylisoindole-2-carboxylate. its unique structural features, such as the presence of bromine and chloroethyl groups, contribute to its distinct chemical and biological properties.
Comparaison Avec Des Composés Similaires
1-Chloroethyl isoindole-2-carboxylate
1-Chloroethyl 4-methylisoindole-2-carboxylate
1-Chloroethyl 4-fluoroisoindole-2-carboxylate
Propriétés
Formule moléculaire |
C11H11BrClNO2 |
|---|---|
Poids moléculaire |
304.57 g/mol |
Nom IUPAC |
1-chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C11H11BrClNO2/c1-7(13)16-11(15)14-5-8-3-2-4-10(12)9(8)6-14/h2-4,7H,5-6H2,1H3 |
Clé InChI |
UKOJHVCIAXXQIE-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)N1CC2=C(C1)C(=CC=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


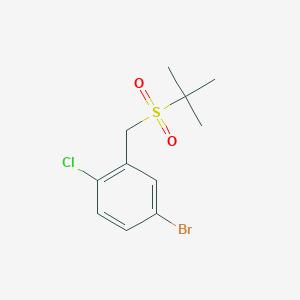
![2-[4-[2-(4-Nitrophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B15357192.png)

